molecular formula C18H30O3 B14349702 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid CAS No. 92745-17-0

7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid

Cat. No.: B14349702
CAS No.: 92745-17-0
M. Wt: 294.4 g/mol
InChI Key: RFNALLFQILGKLF-UHFFFAOYSA-N
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Description

7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is a heterocyclic fatty acid, characterized by its unique structure that includes a furan ring substituted with dimethyl and pentyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and pentyl groups.

    Chain Extension: The heptanoic acid chain is attached to the substituted furan ring through esterification or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

Scientific Research Applications

7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    3,4-Dimethyl-5-pentyl-2-furanheptanoic acid: Shares a similar structure but differs in the position of the substituents.

    Furan Fatty Acids: A broader class of compounds with a furan ring and varying alkyl chains.

Uniqueness: 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is unique due to its specific substitution pattern and the length of its alkyl chain, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

92745-17-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

7-(3,4-dimethyl-5-pentylfuran-2-yl)heptanoic acid

InChI

InChI=1S/C18H30O3/c1-4-5-8-11-16-14(2)15(3)17(21-16)12-9-6-7-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20)

InChI Key

RFNALLFQILGKLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCC(=O)O)C)C

Origin of Product

United States

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